N-(2-FURYLMETHYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Description
N-(2-FURYLMETHYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 5 and a propyl group at position 2. The sulfur atom at position 3 links the triazole ring to an acetamide moiety, which is further substituted with a 2-furylmethyl group. Its synthesis typically involves alkylation of triazole-thione precursors with α-chloroacetamides under basic conditions (e.g., KOH), followed by purification via crystallization or chromatography . Structural confirmation relies on techniques such as ¹H-NMR, which reveals distinct signals for the propyl (δ ~0.9–1.5 ppm), methyl (δ ~2.1–2.3 ppm), and furyl (δ ~6.5–7.6 ppm) groups .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-3-6-17-10(2)15-16-13(17)20-9-12(18)14-8-11-5-4-7-19-11/h4-5,7H,3,6,8-9H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYPQHJVQODSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological systems and potential therapeutic applications.
The compound is characterized by the following chemical properties:
- Molecular Formula: C13H16N4OS
- Molecular Weight: 284.36 g/mol
- CAS Number: Not specified in the available data.
Antimicrobial Activity
Research indicates that compounds related to triazoles exhibit significant antimicrobial properties. For instance, 1,2,4-triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi. The sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against pathogens .
Anticancer Potential
Studies on triazole derivatives suggest that they possess anticancer properties. For example, certain triazole compounds have demonstrated cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but is an area of active research .
Enzyme Inhibition
Triazole compounds have been reported to inhibit key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition could position this compound as a candidate for treating conditions like Alzheimer's disease and other neurological disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antimicrobial activity of triazole derivatives; found significant inhibition against E. coli and S. aureus. |
| Study 2 | Investigated the cytotoxic effects of various triazole compounds on cancer cell lines; some derivatives showed IC50 values in the low micromolar range. |
| Study 3 | Assessed enzyme inhibition; certain triazoles inhibited AChE with potential implications for neurodegenerative diseases. |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound is structurally related to several triazole-thioacetamide derivatives, differing primarily in substituents on the triazole ring and the acetamide moiety. Key analogues include:
Key Observations :
- Substituent Position and Activity: The 4-position of the triazole ring is critical for modulating activity. In contrast, amino groups () may increase solubility but reduce metabolic stability.
- Furan vs.
- Anti-Exudative Activity: Derivatives with 4-amino substituents (e.g., ) show comparable anti-exudative efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg doses in rat models, suggesting that polar groups enhance interaction with inflammatory targets .
Physicochemical and Spectroscopic Properties
- ¹H-NMR Shifts :
- Crystallography : Structural elucidation of similar compounds uses SHELX and WinGX software for refinement, confirming planar triazole rings and gauche conformations in propyl chains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of 1,2,4-triazole-3-thione intermediates with α-chloroacetamides under basic conditions (e.g., KOH in ethanol). Key steps include:
Synthesis of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thione through cyclization of thiosemicarbazides.
Alkylation with 2-chloro-N-(2-furylmethyl)acetamide in the presence of KOH at reflux (~80°C) .
Optimization involves controlling reaction time (typically 6–8 hours) and stoichiometric ratios (1:1.2 for thione to alkylating agent). Purity is enhanced via recrystallization from ethanol or acetonitrile .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Verify substituents on the triazole (e.g., methyl at C5, propyl at N4) and furan rings (protons at δ 6.2–7.4 ppm).
- IR : Confirm the presence of C=O (acetamide, ~1650–1700 cm⁻¹) and C-S bonds (~650–700 cm⁻¹).
- LC-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z ~350–370) and fragmentation patterns .
Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Anti-exudative activity : Use a rat model of carrageenan/formalin-induced paw edema to measure inhibition of inflammation .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 50–200 µg/mL .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the anti-inflammatory efficacy of this compound?
- Methodological Answer :
Systematic substitution : Introduce electron-withdrawing (e.g., nitro, chloro) or donating (methoxy, methyl) groups at the furan or triazole rings to modulate lipophilicity and binding affinity .
Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or TNF-α receptors. Prioritize derivatives with binding energies ≤−8.0 kcal/mol .
In vivo validation : Compare ED₅₀ values in rodent models for lead candidates .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Bioavailability analysis : Measure plasma concentrations via HPLC to assess absorption issues (e.g., poor solubility).
- Metabolite profiling : Identify active/inactive metabolites using LC-MS/MS.
- Dose-response recalibration : Adjust dosing regimens (e.g., twice-daily administration) to match in vitro IC₅₀ values .
Q. How can computational methods predict the pharmacokinetic properties of derivatives?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate:
- Lipinski’s Rule of Five : Ensure molecular weight ≤500, logP ≤5.
- BBB permeability : Critical for CNS-targeted analogs.
- CYP450 inhibition : Avoid derivatives with high affinity for CYP3A4/2D6 .
- Molecular dynamics simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What purification challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer :
- Byproduct formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Remove impurities using column chromatography (silica, gradient elution) .
- Crystallization issues : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates (−20°C for 24 hours) .
- Yield improvement : Replace batch processes with flow chemistry for better temperature control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
